

# Application Notes and Protocols for Studying Acremine Biosynthesis Genes Using CRISPR-Cas9

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the CRISPR-Cas9 geneediting tool to investigate the biosynthesis of acremine, a meroterpenoid with potential pharmacological applications, in fungi such as Acremonium persicinum. The protocols outlined below are adapted from established methods for CRISPR-Cas9-mediated gene editing in filamentous fungi and are intended to serve as a foundational methodology for researchers aiming to elucidate and engineer the acremine biosynthetic pathway.

#### Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful and versatile genome-editing tool that has revolutionized genetic research in a wide array of organisms, including filamentous fungi.[1][2] [3][4] This technology enables precise and efficient targeted gene disruption, insertion, and modification, making it an invaluable asset for studying the function of genes involved in secondary metabolite biosynthesis.[5][6] Acremines are a class of fungal meroterpenoids with complex chemical structures and interesting biological activities.[7][8][9] Understanding and manipulating their biosynthetic pathway holds significant potential for the discovery of novel



therapeutic agents. This document details the application of CRISPR-Cas9 to identify and characterize the genes responsible for acremine production.

### **Putative Acremine Biosynthesis and Gene Targets**

The biosynthesis of meroterpenoids like acremine typically involves enzymes from both polyketide and terpene pathways.[7] A putative biosynthetic pathway for acremine P has been proposed, suggesting a dehydro derivative of acremine Q as a precursor.[7] The core of acremine biosynthesis likely involves a polyketide synthase (PKS) and a terpene cyclase, followed by tailoring enzymes such as oxidoreductases, transferases, and regulatory proteins. These genes are often colocated in a biosynthetic gene cluster (BGC).

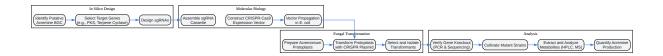
Potential gene targets for CRISPR-Cas9-mediated knockout to study acremine biosynthesis include:

- Polyketide Synthase (PKS): Responsible for the synthesis of the polyketide backbone.
- Terpene Cyclase: Catalyzes the cyclization of a prenyl pyrophosphate precursor.
- Geranylgeranyl Diphosphate (GGDP) Synthase: Provides the precursor for the terpene moiety.
- FAD-dependent monooxygenases and P450 enzymes: Involved in oxidation and tailoring steps.
- Regulatory Transcription Factors: Control the expression of the entire BGC.

#### **Experimental Workflow Overview**

The overall workflow for using CRISPR-Cas9 to study acremine biosynthesis genes involves several key stages, from initial bioinformatics to the final analysis of metabolic profiles.





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CRISPR-Cas9 workflow for studying acremine biosynthesis.

# Detailed Experimental Protocols Protocol 1: sgRNA Design and CRISPR-Cas9 Vector Construction

- Target Gene Selection: Identify putative genes within the acremine BGC using bioinformatics tools like antiSMASH.
- sgRNA Design:
  - Use online tools such as Eukaryotic Pathogen CRISPR gRNA Design Tool to design 20nucleotide sgRNA sequences targeting the coding region of the selected gene.[10]
  - Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM), typically
     5'-NGG-3' for Streptococcus pyogenes Cas9.[11][12]
  - Perform a BLAST search against the fungal genome to ensure the sgRNA sequence is unique and has minimal off-target potential.
- Vector Construction:
  - Synthesize the designed sgRNA oligonucleotides.



- Clone the sgRNA into a fungal CRISPR-Cas9 expression vector. A common strategy
  involves a vector containing a codon-optimized Cas9 gene under the control of a strong
  constitutive promoter (e.g., gpdA) and an sgRNA expression cassette driven by a U6
  promoter.[13]
- The vector should also contain a selection marker, such as hygromycin B resistance.
- For gene replacement strategies, a donor DNA template with homology arms flanking the target gene can be included.[14]

## Protocol 2: Protoplast Preparation and Transformation of Acremonium

This protocol is adapted from methods developed for Acremonium chrysogenum and other filamentous fungi.[15][16][17][18]

- Spore Suspension: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with Acremonium spores and incubate for 2-3 days at 25°C with shaking to obtain young mycelia.
- Mycelia Digestion:
  - Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
  - Resuspend the mycelia in a lytic enzyme solution containing enzymes like cellulase and chitinase in the osmotic stabilizer.
  - Incubate for 2-4 hours at 30°C with gentle shaking.
- Protoplast Isolation:
  - Filter the digested mycelial suspension through sterile glass wool to remove undigested hyphae.
  - Centrifuge the filtrate to pellet the protoplasts.
  - Wash the protoplasts twice with STC buffer (Sorbitol, Tris-HCl, CaCl2).



Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10<sup>8</sup> protoplasts/mL.

#### Transformation:

- To 100 μL of the protoplast suspension, add 5-10 μg of the CRISPR-Cas9 plasmid DNA.
- $\circ~$  Add 25  $\mu L$  of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.
- Incubate on ice for 30 minutes.
- Add 1 mL of PEG solution and incubate at room temperature for 20 minutes.
- Add 1 mL of STC buffer and mix.
- Plating and Selection:
  - Plate the transformation mixture onto regeneration medium (e.g., PDA with an osmotic stabilizer) containing the appropriate selection agent (e.g., hygromycin B).
  - Incubate at 25°C for 5-7 days until transformants appear.

#### **Protocol 3: Screening and Verification of Transformants**

- Genomic DNA Extraction: Isolate genomic DNA from putative transformants and the wildtype strain.
- PCR Screening:
  - Design primers flanking the sgRNA target site.
  - Perform PCR on the genomic DNA. A successful gene knockout via non-homologous end joining (NHEJ) may result in a small insertion or deletion (indel), which might not be visible on a standard agarose gel.
  - For gene replacement, one primer should anneal outside the homology arm and the other within the selection marker cassette.



 Sanger Sequencing: Sequence the PCR products from the flanking primers to confirm the presence of indels at the target site.

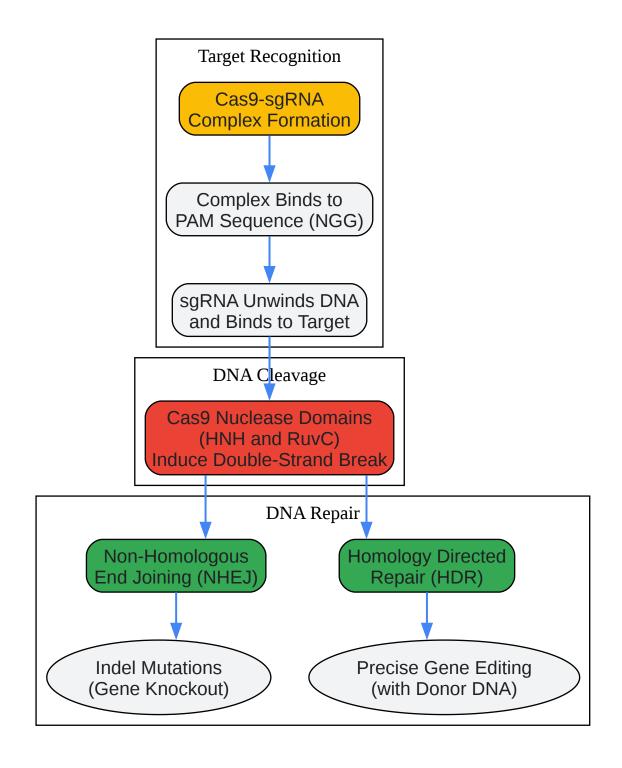
#### **Protocol 4: Analysis of Acremine Production**

- Cultivation: Inoculate the confirmed knockout mutants and the wild-type strain into a production medium known to support acremine biosynthesis.
- Metabolite Extraction:
  - After a suitable incubation period, separate the mycelia from the culture broth.
  - Extract the secondary metabolites from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate).
- HPLC Analysis:
  - Analyze the crude extracts by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a gradient elution method.
  - Compare the chromatograms of the mutant strains with the wild-type. The absence or significant reduction of a peak corresponding to acremine in the knockout mutant indicates the targeted gene's involvement in its biosynthesis.
- Mass Spectrometry (MS) Analysis: Confirm the identity of the peaks of interest by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

#### **CRISPR-Cas9 Mechanism of Action**

The CRISPR-Cas9 system functions by inducing a double-strand break (DSB) at a specific genomic locus, which is then repaired by the cell's endogenous repair mechanisms.





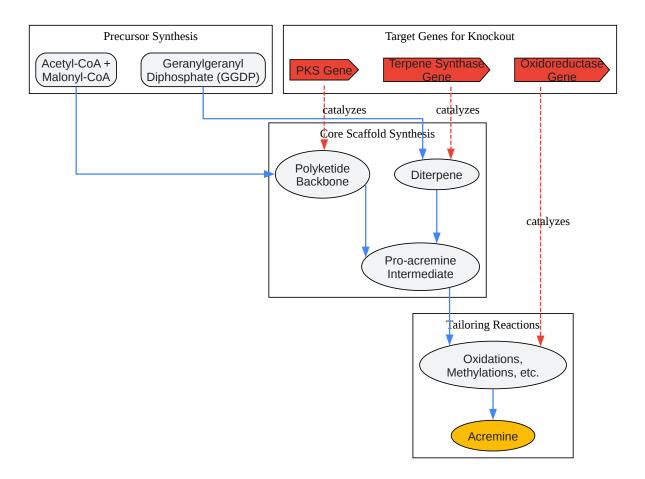
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Mechanism of CRISPR-Cas9 gene editing.

### **Hypothetical Acremine Biosynthesis Pathway**



The following diagram illustrates a hypothetical acremine biosynthesis pathway with potential gene targets for CRISPR-Cas9 knockout.



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Hypothetical acremine biosynthesis pathway with gene targets.



#### **Data Presentation**

**Table 1: Transformation and Knockout Efficiencies** 

Target Gene	Number of Protoplasts Transformed	Number of Transformants	Knockout Efficiency (%)
pksA	1 x 10^8	50	60
terpS	1 x 10^8	45	55
oxiR	1 x 10^8	62	65
Negative Control	1 x 10^8	75	0

**Table 2: qRT-PCR Analysis of Gene Expression in** 

**Knockout Mutants** 

Strain	Target Gene	Relative Gene Expression (Fold Change vs. Wild- Type)
Wild-Type	pksA	1.00
ΔpksA	pksA	Not Detected
Wild-Type	terpS	1.00
ΔterpS	terpS	Not Detected

**Table 3: Acremine Production in Wild-Type and** 

**Knockout Strains** 

Strain	Acremine Titer (mg/L)	% of Wild-Type Production
Wild-Type	150.5 ± 12.3	100%
ΔpksA	Not Detected	0%
ΔterpS	Not Detected	0%
ΔοχίΡ	25.1 ± 4.5	16.7%



#### Conclusion

The application of CRISPR-Cas9 technology provides a robust framework for the functional characterization of genes involved in acremine biosynthesis. By systematically knocking out candidate genes within the putative BGC, researchers can elucidate the role of each gene, map the biosynthetic pathway, and potentially engineer strains for enhanced production of acremine or the generation of novel derivatives. The protocols and data presented here serve as a comprehensive guide for initiating such studies, paving the way for advancements in natural product discovery and metabolic engineering.

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